molecular formula C21H25ClN4O2 B10982623 4-(4-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10982623
M. Wt: 400.9 g/mol
InChI Key: VHGCVQRXGBUVRZ-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of indole derivatives, which exhibit diverse biological activities.
  • The indole nucleus is an important heterocyclic system found in various synthetic drug molecules and natural compounds.
  • Physically, it is crystalline and colorless with a specific odor.
  • The compound’s structure consists of a piperazine ring, a carboxamide group, and a substituted phenyl ring.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine, followed by cyclization with piperazine.

      Reaction Conditions: These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane or tetrahydrofuran).

      Industrial Production: While not widely produced industrially, research laboratories can synthesize it on a smaller scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Medicine: Investigated for potential antiviral, anti-inflammatory, anticancer, and antidiabetic properties.

      Chemistry: Used as a building block in organic synthesis.

      Biology: May interact with cellular receptors or enzymes.

      Industry: Limited applications due to its complex structure.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its specific combination of functional groups sets it apart.

      Similar Compounds: Other indole derivatives, such as tryptophan and indole-3-acetic acid, share the indole scaffold.

    Properties

    Molecular Formula

    C21H25ClN4O2

    Molecular Weight

    400.9 g/mol

    IUPAC Name

    4-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylethylamino)ethyl]piperazine-1-carboxamide

    InChI

    InChI=1S/C21H25ClN4O2/c22-18-6-8-19(9-7-18)25-12-14-26(15-13-25)21(28)24-16-20(27)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28)

    InChI Key

    VHGCVQRXGBUVRZ-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCCC3=CC=CC=C3

    Origin of Product

    United States

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